Ethyl allyl disulfide

CAS No.: 72437-63-9

Cat. No.: VC3767919

Molecular Formula: C5H10S2

Molecular Weight: 134.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72437-63-9 |

|---|---|

| Molecular Formula | C5H10S2 |

| Molecular Weight | 134.3 g/mol |

| IUPAC Name | 3-(ethyldisulfanyl)prop-1-ene |

| Standard InChI | InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 |

| Standard InChI Key | DJLRNCWMAKPXJF-UHFFFAOYSA-N |

| SMILES | CCSSCC=C |

| Canonical SMILES | CCSSCC=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Ethyl allyl disulfide is an organosulfur compound with the molecular formula C5H10S2 and a molecular weight of 134.3 g/mol . The compound is registered in chemical databases with the CAS number 72437-63-9 . As part of chemical classification systems, it carries several systematic names and identifiers that help distinguish it in the scientific literature.

Nomenclature and Identifiers

The compound is known by several systematic names and identifiers that reflect its chemical structure. Table 1 presents the various names and chemical identifiers associated with ethyl allyl disulfide.

Table 1: Nomenclature and Chemical Identifiers of Ethyl Allyl Disulfide

| Parameter | Value |

|---|---|

| IUPAC Name | 3-(ethyldisulfanyl)prop-1-ene |

| Common Name | Ethyl allyl disulfide |

| Synonyms | 4,5-dithia-1-heptene; 3-(ethyldisulfanyl)-1-propene |

| CAS Registry Number | 72437-63-9 |

| Molecular Formula | C5H10S2 |

| Molecular Weight | 134.3 g/mol |

| InChI | InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 |

| InChIKey | DJLRNCWMAKPXJF-UHFFFAOYSA-N |

| SMILES | CCSSCC=C |

The information in this table is derived from PubChem data and provides a comprehensive set of identifiers used for referencing this compound in chemical literature and databases .

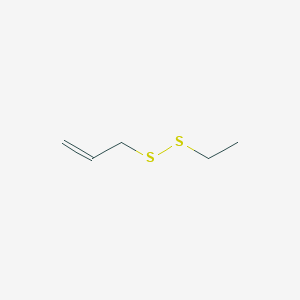

Structural Features

Ethyl allyl disulfide contains a critical disulfide (S-S) bond that connects an ethyl group (CH3CH2-) with an allyl group (CH2=CHCH2-). This structural arrangement gives the molecule its distinctive chemical characteristics. The allyl portion contains a carbon-carbon double bond, making this molecule reactive in various chemical contexts. The disulfide bond itself represents a key structural feature that enables particular chemical behaviors, including participation in disulfide exchange reactions and other transformations.

Physical and Chemical Properties

As an organosulfur compound with a relatively low molecular weight and the presence of both a hydrophobic carbon chain and a disulfide group, ethyl allyl disulfide is expected to demonstrate limited water solubility. The compound likely possesses a characteristic sulfurous odor, similar to other allyl-containing disulfides found in plants like garlic and onions.

Chemical Properties

Ethyl allyl disulfide possesses chemical reactivity characteristic of both disulfides and alkenes. The disulfide linkage makes it susceptible to reduction and nucleophilic attack, while the carbon-carbon double bond in the allyl group provides sites for addition reactions and potential polymerization. These features allow the compound to participate in various chemical transformations, particularly those involving:

-

Disulfide exchange reactions

-

Reduction to corresponding thiols

-

Addition reactions at the carbon-carbon double bond

-

Potential radical reactions through homolytic cleavage of the disulfide bond

Synthesis and Preparation Methods

Traditional Synthetic Approaches

Several methods have been reported for the synthesis of alkyl alkenyl disulfides like ethyl allyl disulfide. One approach involves the reaction of alkali metal alkenes or alkaline earth metal alkenyl halides with alkyl substituted disulfur halides . This method provides a direct route to compounds in this class, as described in the patent literature.

The general reaction can be represented as follows:

-

Reaction of an alkali metal alkene with an alkyl disulfur halide

-

Alternative approach using alkaline earth metal alkenyl halide with an alkyl disulfur halide

Specifically for ethyl allyl disulfide, ethyl disulfur chloride would be reacted with an appropriate allyl metal reagent . This synthetic route offers a relatively straightforward approach to preparing this compound on both laboratory and potentially larger scales.

Modern Synthetic Methods

Contemporary approaches to disulfide synthesis have evolved to include more selective and environmentally benign methods. Metal-free phosphine-catalyzed disulfide exchange reactions represent one such advancement that might be applicable to the synthesis of ethyl allyl disulfide . These reactions allow for the interconversion of disulfides under mild conditions.

The preparation of similar compounds like allyl ethyl disulfide has been documented using phosphine catalysis , suggesting that similar methodologies could be employed for ethyl allyl disulfide synthesis. Such approaches offer advantages in terms of reaction selectivity and reduced environmental impact compared to traditional methods.

Chemical Reactions and Reactivity

Disulfide Exchange Reactions

Ethyl allyl disulfide can participate in disulfide exchange reactions, a characteristic behavior of compounds containing the disulfide functional group. Studies on similar compounds have demonstrated that phosphine catalysts, such as tricyclohexylphosphine (PCy3), can facilitate these exchange processes . The exchange reactions typically proceed through nucleophilic attack at the disulfide bond, resulting in a redistribution of the disulfide linkages.

For ethyl allyl disulfide, such reactions could lead to the formation of diethyl disulfide, diallyl disulfide, or other mixed disulfides when conducted in the presence of other disulfide-containing compounds. This reactivity has implications for both synthetic applications and understanding the behavior of this compound in complex chemical environments.

Thermal Reactions and Isomerization Effects

Research on similar organosulfur compounds suggests that ethyl allyl disulfide may influence isomerization reactions under thermal conditions. Studies on diallyl disulfide (DADS) have shown that such compounds can promote the cis-to-trans isomerization of unsaturated fatty acid esters when heated together . This behavior indicates potential catalytic or promoting effects that might extend to ethyl allyl disulfide as well.

For instance, diallyl disulfide was found to promote the thermal isomerization of unsaturated fatty acid esters, with varying efficiencies depending on the specific fatty acid . When oleic acid methyl ester was heated at 180°C for 1 hour with diallyl disulfide, the trans isomer ratio reached 7.6 ± 0.6% . Such findings suggest that ethyl allyl disulfide might demonstrate similar chemical behavior in thermal reactions with unsaturated compounds.

Analytical Characteristics

Identification Methods

Identification of ethyl allyl disulfide in complex mixtures would typically involve chromatographic separation (such as gas chromatography) coupled with mass spectrometric detection. The compound's retention behavior and mass fragmentation pattern would provide definitive identification.

Based on the analysis of similar compounds, gas chromatography-mass spectrometry (GC-MS) represents an effective technique for detecting and quantifying ethyl allyl disulfide. For instance, the GC-MS analysis of ethyl methyl disulfide showed characteristic retention times and mass spectral features that facilitated its identification . Similar approaches would be applicable to ethyl allyl disulfide.

Research Directions and Future Perspectives

Current Research Gaps

The relative scarcity of specific information about ethyl allyl disulfide in the scientific literature indicates several research gaps:

-

Comprehensive characterization of physical and chemical properties

-

Investigation of potential natural sources and concentrations

-

Evaluation of potential biological activities

-

Development of selective and efficient synthetic routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume